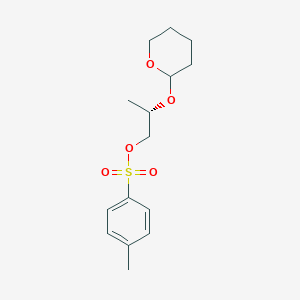

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate, also known as THPMS, is a sulfonate derivative of 4-methylbenzenesulfonic acid. It is an organic compound used in a variety of scientific fields, such as organic synthesis, biochemistry, and material science. This compound has been studied extensively due to its unique properties, such as its ability to act as a catalyst, its stability in a wide range of pHs, and its low toxicity.

Applications De Recherche Scientifique

Sequential Hydroarylation/Prins Cyclization

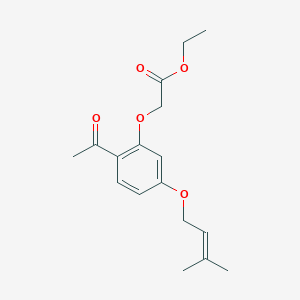

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate finds applications in the synthesis of angularly fused tetrahydro-2H-pyrano[3,4-c]quinolines through a tandem hydroarylation/Prins cyclization process. This method is significant as it marks the first report of synthesizing tetrahydro-2H-pyrano[3,4-c]quinolines in this manner, demonstrating a novel use of the compound in chemical synthesis (Reddy et al., 2016).

Prins-Type Cyclization of Oxonium Ions

The compound is also pivotal in the Prins cyclization of oxonium ions, contributing to the creation of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This study elaborates on the scope and utility of this cyclization process, illustrating the compound's versatility in forming complex molecular structures (Fráter et al., 2004).

Diamide Synthesis

The compound is involved in the synthesis of p-aminobenzoic acid diamides, showcasing its role in the creation of complex organic compounds. The study details the reaction processes and the resulting diamides, further highlighting the chemical's utility in synthetic organic chemistry (Agekyan & Mkryan, 2015).

Solid-State Oxidation Studies

Research involving the compound includes studying its transformation through solid-state oxidation, offering insights into its chemical behavior and potential applications in various reactions and material sciences (Kaupang et al., 2013).

Photoacid Generators

The compound's derivatives have been studied as potential photoacid generators. The research explores their structural characteristics, photochemical decompositions, and potential applications, such as in polymer resists, demonstrating the compound's significance in material sciences and photolithography (Plater et al., 2019).

Propriétés

IUPAC Name |

[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRBILLHZJTIAZ-CFMCSPIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471145 |

Source

|

| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate | |

CAS RN |

42274-61-3 |

Source

|

| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

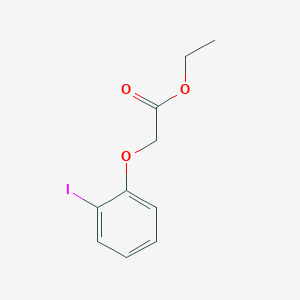

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

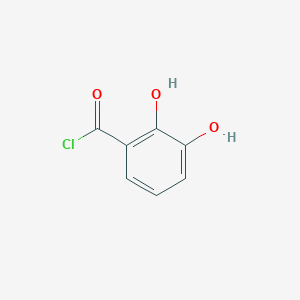

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)